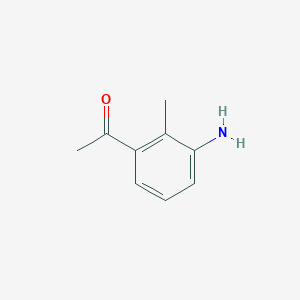

1-(3-Amino-2-methylphenyl)ethanone

Beschreibung

Contextualization within Substituted Acetophenone (B1666503) Chemistry

Substituted acetophenones are a class of aromatic ketones that feature an acetyl group attached to a benzene (B151609) ring which is further modified with one or more substituent groups. cymitquimica.com These compounds are of significant interest in chemical research as they serve as crucial precursors for the synthesis of a wide array of more complex molecules, including heterocyclic compounds like pyrazole (B372694) and chalcone (B49325) derivatives. cymitquimica.com The reactivity of the ketone functional group, combined with the electronic and steric influences of the substituents on the aromatic ring, allows for a diverse range of chemical transformations.

1-(3-Amino-2-methylphenyl)ethanone, with its amino and methyl groups at the 3 and 2 positions of the phenyl ring respectively, is a prime example of a substituted acetophenone. The presence of the ortho-amino group relative to the acetyl moiety is particularly significant, as it opens up pathways for various cyclization reactions, making it a valuable synthon in synthetic organic chemistry.

Significance as a Research Scaffold and Intermediate in Organic Synthesis

The strategic placement of the amino and acetyl groups in this compound makes it a highly valuable research scaffold and synthetic intermediate. The ortho-aminoaryl ketone motif is a well-established precursor for the construction of quinoline (B57606) rings via the Friedländer annulation reaction. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The versatility of the Friedländer synthesis allows for the preparation of a wide variety of substituted quinolines, which are a prominent class of nitrogen-containing heterocyclic compounds with diverse biological activities.

Furthermore, the amino group can be readily modified to introduce a wide range of functional groups, allowing for the generation of molecular libraries for drug discovery and material science applications. This adaptability makes this compound and its derivatives attractive starting materials for the development of novel compounds with tailored properties.

Overview of Key Academic Research Trajectories for the Compound

While specific research explicitly detailing the use of this compound is not extensively reported, the established reactivity of ortho-aminoaryl ketones points towards several key research trajectories:

Synthesis of Substituted Quinolines: A primary research application for this compound is undoubtedly in the synthesis of polysubstituted quinolines. By reacting this compound with various active methylene (B1212753) compounds under acidic or basic conditions, researchers can access a library of quinoline derivatives with substitution patterns dictated by the chosen reaction partner. These quinoline derivatives are of interest for their potential applications in medicinal chemistry, materials science, and as ligands in catalysis.

Development of Kinase Inhibitors: The amino-substituted phenyl ring is a common feature in many kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The scaffold of this compound can serve as a starting point for the synthesis of novel kinase inhibitors. For instance, related aminophenyl ethanone (B97240) derivatives have been utilized in the synthesis of inhibitors for various kinases. The amino group provides a convenient handle for the introduction of pharmacophoric features necessary for binding to the ATP-binding site of kinases.

Synthesis of Other Heterocyclic Systems: Beyond quinolines, the reactivity of the ortho-aminoaryl ketone functionality can be exploited to synthesize other heterocyclic systems. Depending on the reaction conditions and the nature of the reaction partner, it is conceivable to synthesize benzodiazepines, quinoxalines, or other fused heterocyclic structures. This versatility underscores its potential as a foundational building block in heterocyclic chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 209795-96-0 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

Interactive Data Table: Related Substituted Acetophenones and their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Research Area |

| 1-(2-Aminophenyl)ethanone | 551-93-9 | C₈H₉NO | 135.16 | Precursor for quinoline synthesis |

| 1-(3-Aminophenyl)ethanone | 99-03-6 | C₈H₉NO | 135.16 | Intermediate for dyes and pharmaceuticals |

| 1-(4-Aminophenyl)ethanone | 99-92-3 | C₈H₉NO | 135.16 | Synthesis of polymers and pharmaceuticals |

| 1-(2-Amino-5-methylphenyl)ethanone | 25428-06-2 | C₉H₁₁NO | 149.19 | Building block for heterocyclic synthesis |

Eigenschaften

IUPAC Name |

1-(3-amino-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGZUSXNHIQMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591482 | |

| Record name | 1-(3-Amino-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209795-96-0 | |

| Record name | 1-(3-Amino-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Amino 2 Methylphenyl Ethanone and Its Analogues

Classical Synthetic Routes

Traditional methods for synthesizing aromatic ketones and introducing amino functionalities remain fundamental in organic chemistry.

Friedel-Crafts Acylation Approaches in Aromatic Ketone Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. youtube.comyoutube.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). youtube.comyoutube.com The acyl group adds to the aromatic ring, forming a ketone. youtube.com For the synthesis of substituted acetophenones, acetyl chloride or acetic anhydride is used. youtube.com

A significant advantage of Friedel-Crafts acylation over Friedel-Crafts alkylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents further reactions. youtube.com The reaction proceeds through the formation of a reactive acylium ion, which then acts as the electrophile. youtube.com

However, the presence of an amino group on the aromatic ring poses a challenge for direct Friedel-Crafts acylation. Aniline and its derivatives are basic and react with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. byjus.com Therefore, a protection strategy for the amino group or a different synthetic sequence is often necessary.

Nitration-Reduction Sequences for Introduction of the Amino Functionality

A common and effective method to introduce an amino group onto an aromatic ring is through a nitration-reduction sequence. epo.orggoogle.com This two-step process begins with the nitration of the aromatic substrate, followed by the reduction of the resulting nitro group to an amine.

For the synthesis of a compound like 1-(3-amino-2-methylphenyl)ethanone, a suitable starting material would be 2-methylacetophenone. The nitration of acetophenone (B1666503) itself, using a nitrating mixture of nitric acid and sulfuric acid, is a highly exothermic reaction that typically yields a mixture of ortho- and meta-nitroacetophenone. epo.orggoogle.comresearchgate.net The meta isomer is the major product. The reaction conditions, including temperature, must be carefully controlled to achieve good yields. epo.orggoogle.com

Once the nitroaromatic compound is obtained and isolated, the nitro group can be reduced to the corresponding amine. epo.org Various reducing agents can be employed for this transformation, including tin chloride (SnCl₂) and sodium sulfide (B99878) (Na₂S). epo.org For instance, the reduction of m-nitroacetophenone with tin and hydrochloric acid has been shown to produce m-aminoacetophenone in good yield. epo.org

Advanced Synthetic Strategies

Modern synthetic chemistry offers a range of sophisticated techniques that provide greater control and efficiency in the construction of complex molecules.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. organic-chemistry.org These reactions are prized for their atom economy and ability to generate molecular complexity in a convergent manner. organic-chemistry.org

The Mannich reaction is a classic example of a three-component reaction that forms a C-C bond and is used to synthesize β-amino carbonyl compounds. researchgate.net It involves the reaction of an aldehyde, a primary or secondary amine, and a carbonyl compound containing an acidic α-hydrogen. researchgate.net Variations of the Mannich reaction have been developed for the synthesis of 3-amino alkylated indoles in water, showcasing the potential for environmentally benign conditions. rsc.org

While a direct multi-component synthesis of this compound is not explicitly detailed in the provided context, the principles of MCRs offer a promising avenue for the development of novel and efficient routes to this and related aminoaryl ketones. youtube.com

Condensation Reaction Pathways for Complex Molecule Formation

Condensation reactions are a broad class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water, ammonia, or acetic acid. monash.edulabxchange.org These reactions are fundamental to the formation of many important organic molecules, including esters, amides, and imines. libretexts.orglibretexts.orgunizin.org

For instance, the reaction of an amine with a carboxylic acid or its derivative to form an amide is a type of condensation reaction. libretexts.org Similarly, the reaction of an amine with an aldehyde or ketone can lead to the formation of an imine. These condensation pathways are critical in building more complex molecular architectures from simpler precursors.

In the context of this compound, the amino and ketone functionalities can participate in various condensation reactions to generate a diverse range of derivatives. For example, the reaction of 2'-aminoacetophenone (B46740) with hydroxylamine (B1172632) hydrochloride results in the formation of (E)-1-(2-aminophenyl)ethanone oxime, a key intermediate for the synthesis of other heterocyclic compounds. orgsyn.org Furthermore, 1-(4-aminophenyl)ethanone is a versatile starting material that can undergo condensation with various reagents to produce a wide array of heterocyclic systems. researchgate.net

Regioselective Synthesis Considerations in Electrophilic Aromatic Substitution

Regioselectivity, the control of the position of substitution in a chemical reaction, is a critical aspect of synthesizing substituted aromatic compounds. youtube.com In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions (ortho, meta, or para). youtube.com

Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho/para-directing or meta-directing. youtube.com For example, alkyl groups and amino groups are typically ortho/para-directing activators, while nitro groups are meta-directing deactivators. youtube.com

The synthesis of this compound requires careful consideration of the directing effects of the methyl and amino/nitro groups. The interplay of these groups on the aromatic ring will determine the feasibility and outcome of electrophilic substitution reactions. For instance, in the nitration of 2-methylacetophenone, the methyl group (ortho/para-directing) and the acetyl group (meta-directing) will influence the position of the incoming nitro group.

Achieving specific substitution patterns often requires a multi-step synthetic strategy that takes these directing effects into account. This may involve the use of protecting groups or the strategic introduction and modification of functional groups to achieve the desired regiochemical outcome. nih.govbeilstein-journals.orgnih.govrsc.org

Catalytic Methodologies in Compound Derivatization

The structural framework of this compound, featuring an aromatic amine and a ketone moiety, offers multiple sites for chemical modification. Catalytic methodologies are pivotal in selectively functionalizing this core structure to generate a diverse library of analogues. These derivatives are often synthesized to explore structure-activity relationships in various research contexts, including medicinal chemistry and materials science.

Palladium-catalyzed cross-coupling reactions are a cornerstone for derivatizing the aromatic ring of aminophenyl ethanone (B97240) scaffolds. For instance, the Suzuki coupling reaction is employed to forge new carbon-carbon bonds. In a process analogous to the synthesis of biphenyl (B1667301) derivatives from 1-(2-aminophenyl)ethanone, a halogenated version of the parent compound can be reacted with an aryl boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. rsc.org This methodology allows for the introduction of various aryl or heteroaryl substituents onto the benzene ring, creating compounds like 1-(4-amino-[1,1'-biphenyl]-3-yl)ethan-1-one. rsc.org Similarly, the Sonogashira coupling enables the introduction of alkyne groups. This reaction typically involves treating a halo-aminophenyl ethanone with a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst, yielding products such as 1-(2-Amino-5-(phenylethynyl)phenyl)ethanone. rsc.org

Another catalytic approach involves the transformation of the existing functional groups. Oxidative cyclization reactions can be used to construct new heterocyclic rings fused to the aminophenyl moiety. For example, the reaction between an aminothiophenol and a β-dicarbonyl compound, such as acetylacetone (B45752), can proceed via an oxidative cyclization to form 1,4-benzothiazine derivatives. indexcopernicus.com This type of transformation highlights how the amino group can participate in catalytic cycles to build complex molecular architectures. Furthermore, the ketone group itself can be a handle for derivatization through catalytic processes, such as those involving oxidation with reagents like selenium dioxide to form phenylglyoxal (B86788) intermediates, which can then be reacted with various amines to yield a range of derivatives. nih.gov

The table below summarizes key catalytic methods applicable for the derivatization of the aminophenyl ethanone core structure.

| Catalytic Reaction | Catalyst System | Reactant(s) | Derivative Type | Reference |

| Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | Aryl Boronic Acid | Biphenyl derivative | rsc.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Amine Base | Terminal Alkyne | Phenylalkynyl derivative | rsc.org |

| Oxidative Cyclization | (Ambient Oxygen) | 2-Aminothiophenol (B119425), Acetylacetone | 1,4-Benzothiazine derivative | indexcopernicus.com |

| Oxidation | Selenium Dioxide (SeO₂) | --- | Phenylglyoxal intermediate | nih.gov |

Optimization of Reaction Conditions and Yields in Academic Synthesis

In the context of academic research, the synthesis of novel or complex molecules like this compound often requires meticulous optimization of reaction conditions to maximize product yield and purity. This empirical process involves systematically varying parameters such as solvent, temperature, reaction time, and the stoichiometry of reagents. The goal is to identify a set of conditions that provides the most efficient conversion of starting materials to the desired product while minimizing the formation of byproducts.

A representative example of this optimization process can be seen in syntheses of related compounds. For the preparation of a 1,4-benzothiazine derivative, researchers studied the reaction between 2-aminothiophenol and acetylacetone under various conditions. indexcopernicus.com They discovered that the choice of solvent and temperature had a profound impact on the reaction's efficiency. By testing solvents like ethanol (B145695) and methanol (B129727), and conditions ranging from room temperature to reflux, they determined that conducting the reaction in methanol at room temperature produced a near-quantitative yield of 98%. indexcopernicus.com

Similarly, the synthesis of (E)-1-(2-aminophenyl)ethanone oxime from 2'-aminoacetophenone provides a clear protocol developed through optimization. orgsyn.org The established conditions specify a mixed solvent system of ethanol and water, a reaction temperature of 60 °C, and defined equivalents of hydroxylamine hydrochloride and sodium hydroxide (B78521). orgsyn.org The progress of such reactions is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of completion and to ensure the starting material has been fully consumed. orgsyn.org

The following table illustrates a typical optimization study for a synthetic transformation, showing how changes in reaction parameters can influence the product yield. The data is based on the optimization of a cyclization reaction to form a 1,4-benzothiazine derivative. indexcopernicus.com

| Entry | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 1 | None | Room Temp | 1 | 65 | indexcopernicus.com |

| 2 | Ethanol | Room Temp | 24 | 90 | indexcopernicus.com |

| 3 | Ethanol | Reflux | 2 | 85 | indexcopernicus.com |

| 4 | Methanol | Room Temp | 24 | 98 | indexcopernicus.com |

| 5 | Methanol | Reflux | 2 | 92 | indexcopernicus.com |

| 6 | Ethanol-Acetic Acid | Room Temp | 24 | 70 | indexcopernicus.com |

| 7 | Methanol-Acetic Acid | Reflux | 2 | 65 | indexcopernicus.com |

This systematic approach is fundamental in academic laboratories for developing robust and reproducible synthetic procedures for specialized aromatic compounds and their derivatives.

Analytical and Spectroscopic Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 1-(3-Amino-2-methylphenyl)ethanone, the ¹H NMR spectrum provides characteristic signals for the aromatic protons, the acetyl methyl protons, the aromatic methyl protons, and the amino protons.

The aromatic region of the spectrum is particularly informative. The substitution pattern on the benzene (B151609) ring—an amino group at C3, a methyl group at C2, and an acetyl group at C1—results in a specific set of chemical shifts and coupling patterns for the three adjacent aromatic protons. The amino group, being an electron-donating group, tends to shift the signals of nearby protons to a higher field (upfield), while the electron-withdrawing acetyl group shifts ortho and para protons to a lower field (downfield). pdx.eduorganicchemistrydata.org The methyl group has a weaker electron-donating effect.

The protons of the acetyl group (CH₃) typically appear as a sharp singlet, as there are no adjacent protons to cause splitting. Similarly, the protons of the methyl group attached to the aromatic ring also produce a singlet. The protons of the primary amine (NH₂) can appear as a broad singlet, and their chemical shift can be variable due to factors like solvent and concentration. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of substituent effects on the acetophenone (B1666503) core structure.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Acetyl (C(O)CH₃) | ~2.5 ppm | Singlet (s) | Downfield due to the adjacent carbonyl group. Similar to values seen in 3-aminoacetophenone (2.54 ppm) and 2-methylacetophenone (2.5-2.6 ppm). chemicalbook.comchemicalbook.com |

| Aromatic Methyl (Ar-CH₃) | ~2.5 ppm | Singlet (s) | Typical range for a methyl group on an aromatic ring. chemicalbook.com |

| Amino (NH₂) | 3.5 - 5.0 ppm | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and gives information about their chemical environment. libretexts.org In this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon (C=O) of the acetyl group is highly deshielded and appears at a very low field, typically in the range of 195-210 ppm. libretexts.orglibretexts.org The aromatic carbons show a range of chemical shifts determined by the attached substituents. The carbon attached to the amino group (C3) will be shielded, appearing at a higher field compared to the other aromatic carbons, while the carbon attached to the acetyl group (C1) will be deshielded. The carbons of the two methyl groups will appear at a high field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on the benzene ring.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | ~200 ppm | Characteristic for ketones. libretexts.org |

| Aromatic (C1-C6) | 115 - 150 ppm | Specific shifts depend on the electronic environment created by the substituents. The carbon bearing the amino group (C3) will be shielded, while the carbon bearing the acetyl group (C1) will be deshielded. libretexts.org |

| Acetyl (CH₃) | ~26 ppm | Typical for a methyl ketone. chemicalbook.com |

While ¹H and ¹³C NMR are primary tools for structural assignment, advanced NMR techniques can provide deeper insights into the molecule's three-dimensional structure and dynamic behavior. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of different protons. For instance, an NOE experiment could reveal through-space interactions between the protons of the methyl group at C2 and the protons of the acetyl group, providing information about the preferred conformation of the acetyl group relative to the ring.

Furthermore, studies involving paramagnetic shift reagents could be employed to simplify complex regions of the ¹H NMR spectrum and aid in the assignment of signals. ucl.ac.uk While significant tautomerism is not expected for this compound under standard conditions, variable temperature NMR studies could be used to investigate any potential dynamic processes, such as restricted rotation around the C-N or C-C(O) bonds.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups in a molecule. nih.gov The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. youtube.comlibretexts.org

C=O Stretching: A strong, sharp absorption band for the carbonyl group of the ketone is expected in the range of 1680-1700 cm⁻¹. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the aromatic amine will appear in the fingerprint region, typically around 1250-1350 cm⁻¹.

Aromatic C=C Stretching: Medium to weak absorptions from the C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. youtube.com

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |

| Ketone (C=O) | Stretch | 1680 - 1700 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-C skeletal framework. researchgate.net The C=C stretching vibrations of the aromatic ring, which can sometimes be weak in the IR spectrum, often produce strong signals in the Raman spectrum. This can aid in confirming the presence of the aromatic system. The symmetrical vibrations of the molecule will also be more prominent, providing a more complete vibrational profile when combined with FT-IR data.

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₁₁NO), the exact mass is calculated to be 149.0841 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 149. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for this molecule would likely involve:

Loss of a methyl group (-CH₃): A significant fragment would be anticipated at m/z 134, corresponding to the [M-15]⁺ ion. This results from the cleavage of the acetyl group's methyl radical.

Formation of an acylium ion: A base peak or a very prominent peak would likely be observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.

Cleavage of the acetyl group: Loss of the entire acetyl group (COCH₃) would result in a fragment at m/z 106, corresponding to the 3-amino-2-methylphenyl cation.

These expected fragmentation patterns are based on the known behavior of related aromatic ketones and amines in mass spectrometry. The precise relative intensities of these fragments would be determined by experimental conditions.

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₉H₁₁NO]⁺ (M⁺) | 149 | Molecular Ion |

| [C₈H₈NO]⁺ | 134 | Loss of methyl radical (•CH₃) |

| [C₇H₈N]⁺ | 106 | Loss of acetyl radical (•COCH₃) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity of atoms in this compound and reveal details about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound is not publicly documented, analysis of a structurally related compound, 1-(3-Amino-1H-inden-2-yl)ethanone, provides insight into the types of interactions that might be present. nih.gov In the crystal lattice of this related molecule, the structure is stabilized by both intramolecular and intermolecular hydrogen bonds, specifically N—H···O interactions. nih.gov It is highly probable that the crystal structure of this compound would also feature similar hydrogen bonding between the amino group (N-H) and the keto group (C=O) of neighboring molecules, influencing its packing and solid-state properties.

Table 2: Anticipated Crystallographic Data Parameters for this compound

| Parameter | Expected Information | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |

| Bond Lengths & Angles | e.g., C-C, C-N, C=O | Confirms atomic connectivity and reveals structural strain. |

| Torsion Angles | e.g., C-C-C-N | Describes the conformation of the molecule. |

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentage of each element within a compound. This method provides experimental verification of the empirical and molecular formula. For this compound (C₉H₁₁NO), the theoretical elemental composition can be calculated from its atomic weights.

The experimental values obtained from an elemental analyzer for a pure sample are expected to closely match these theoretical percentages, typically within a ±0.4% margin of error, thereby confirming the compound's elemental composition and purity.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 72.46% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.43% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.39% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.72% |

| Total | | | | 149.193 | 100.00% |

Chemical Reactivity and Transformation Studies of 1 3 Amino 2 Methylphenyl Ethanone

Reactivity of the Amino Group

The presence of the amino group (-NH₂) on the aromatic ring imparts nucleophilic character and provides a pathway for numerous functional group interconversions.

The amino group of 1-(3-Amino-2-methylphenyl)ethanone can act as a nucleophile, participating in substitution reactions to form a variety of derivatives. For instance, it can react with acyl chlorides or acid anhydrides in a process known as acylation. This reaction typically occurs in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the acid byproduct. The resulting N-acylated products are important intermediates in the synthesis of more complex molecules.

Another significant reaction is N-alkylation, where the amino group reacts with alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. These alkylated derivatives often exhibit different physical and chemical properties compared to the parent amine.

Furthermore, the amino group can undergo sulfonylation by reacting with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield sulfonamides.

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. masterorganicchemistry.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.comsemanticscholar.org The resulting diazonium salt, 1-(3-acetyl-2-methylphenyl)diazonium chloride, is a highly versatile intermediate.

The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.combyjus.comorganic-chemistry.org These transformations provide access to a broad spectrum of substituted aromatic compounds that are often difficult to prepare by other means. byjus.comorganic-chemistry.org

Key transformations of the diazonium salt include:

Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) introduces a chloro or bromo substituent onto the aromatic ring, respectively. wikipedia.orgnih.gov The synthesis of aryl iodides can be achieved by reaction with potassium iodide (KI), often without the need for a copper catalyst. organic-chemistry.org Fluorination can be accomplished using the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. masterorganicchemistry.com

Cyanation: The introduction of a cyano group (-CN) to form 1-(3-cyano-2-methylphenyl)ethanone is achieved by reacting the diazonium salt with copper(I) cyanide (CuCN). masterorganicchemistry.comwikipedia.org

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution leads to the formation of the corresponding phenol, 1-(3-hydroxy-2-methylphenyl)ethanone. wikipedia.org

Table 1: Examples of Sandmeyer Reactions with this compound

| Reagent(s) | Product | Reaction Type |

| CuCl | 1-(3-Chloro-2-methylphenyl)ethanone | Chlorination |

| CuBr | 1-(3-Bromo-2-methylphenyl)ethanone | Bromination |

| CuCN | 1-(3-Cyano-2-methylphenyl)ethanone | Cyanation |

| H₂O, heat | 1-(3-Hydroxy-2-methylphenyl)ethanone | Hydroxylation |

| KI | 1-(3-Iodo-2-methylphenyl)ethanone | Iodination |

| HBF₄, heat | 1-(3-Fluoro-2-methylphenyl)ethanone | Fluorination (Balz-Schiemann) |

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.orgnih.gov This reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comyoutube.com The formation of the C=N double bond is a key characteristic of this transformation. masterorganicchemistry.com

These reactions are often reversible, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. youtube.com The resulting Schiff bases are valuable intermediates in organic synthesis and can be used in a variety of subsequent reactions. nih.gov For example, they can be reduced to form secondary amines or used as ligands in coordination chemistry. wikipedia.org The stability of the Schiff base can be influenced by the nature of the aldehyde or ketone used in the reaction. nih.gov

Table 2: Formation of Schiff Bases from this compound

| Carbonyl Compound | Schiff Base Product |

| Benzaldehyde | 1-(3-((Benzylidene)amino)-2-methylphenyl)ethanone |

| Acetone | 1-(3-((Propan-2-ylidene)amino)-2-methylphenyl)ethanone |

| Cyclohexanone | 1-(3-((Cyclohexylidene)amino)-2-methylphenyl)ethanone |

Reactivity of the Carbonyl Group (Ethanone Moiety)

The ethanone (B97240) group (-COCH₃) of this compound provides a second site for chemical transformations, primarily involving the electrophilic carbonyl carbon and the acidic α-hydrogens.

The carbonyl group of the ethanone moiety can be reduced to a secondary alcohol, yielding 1-(3-amino-2-methylphenyl)ethanol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

For more challenging reductions or when specific stereochemical outcomes are desired, other reagents and conditions can be employed. nih.gov For example, catalytic hydrogenation using a metal catalyst such as palladium, platinum, or nickel can also effect this reduction. google.com The choice of reducing agent and reaction conditions can be critical in achieving high yields and avoiding unwanted side reactions.

The α-hydrogens of the ethanone group are acidic and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile in condensation reactions. A particularly important example is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. wikipedia.org In this reaction, this compound reacts with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde, in the presence of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) or an acid catalyst. nih.govchemrevlett.com

This reaction leads to the formation of chalcones, which are α,β-unsaturated ketones with the general structure 1,3-diaryl-2-propen-1-one. chemrevlett.comacs.org Chalcones are a significant class of compounds found in many natural products and are known for their wide range of biological activities. nih.govacs.orgacgpubs.org The reaction proceeds through the formation of an enolate from the acetophenone (B1666503) derivative, which then attacks the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol adduct yields the stable, conjugated chalcone (B49325). chemrevlett.com

Table 3: Examples of Chalcone Formation via Claisen-Schmidt Condensation

| Aromatic Aldehyde | Chalcone Product Name |

| Benzaldehyde | (E)-1-(3-Amino-2-methylphenyl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | (E)-1-(3-Amino-2-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | (E)-1-(3-Amino-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Hydrazone Derivative Synthesis

The acetyl group of this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones. wikipedia.org This reaction is a classic transformation of ketones and aldehydes. wikipedia.org The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ethanone moiety, followed by dehydration to yield the C=N-NH- linkage characteristic of hydrazones. wikipedia.orgnih.gov

The synthesis of hydrazone derivatives from this compound can be achieved through various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. nih.gov A common laboratory procedure involves refluxing a mixture of the ketone with the appropriate hydrazine (e.g., phenylhydrazine (B124118) hydrochloride) in a suitable solvent like ethanol, often with an acid catalyst such as acetic acid. nih.gov

The resulting hydrazone derivatives are often crystalline solids and can be characterized using various spectroscopic techniques, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.net These derivatives are of significant interest due to their wide range of biological activities and applications as analytical reagents. nih.govdergipark.org.tr

Table 1: Synthesis of a Hydrazone Derivative from this compound

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| This compound | Phenylhydrazine hydrochloride | Reflux in ethanol with acetic acid | (E)-1-(3-Amino-2-methylphenyl)ethanone phenylhydrazone |

Note: This table represents a general synthetic route. Specific reaction times, temperatures, and yields will vary depending on the specific hydrazine derivative and reaction scale.

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the activating and directing effects of the amino and methyl substituents, as well as the deactivating effect of the acetyl group.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the ring with an electrophile. numberanalytics.com The mechanism proceeds through a two-step process: initial attack of the pi electrons of the aromatic ring on the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

In the case of this compound, the regioselectivity of EAS reactions is complex. The amino (-NH₂) and methyl (-CH₃) groups are both activating and ortho-, para-directing. chemistrytalk.org Conversely, the acetyl (-COCH₃) group is a deactivating, meta-directing group. chemistrytalk.org The positions ortho and para to the strongly activating amino group (positions 4 and 6) and the ortho and para positions relative to the methyl group (positions 3-amino and 5) are electronically enriched. However, the acetyl group directs incoming electrophiles to the position meta to it (position 5). The interplay of these directing effects determines the final substitution pattern. Generally, the powerful activating and directing influence of the amino group is expected to dominate, favoring substitution at the positions ortho and para to it.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

The specific outcome of these reactions on this compound would require experimental investigation to definitively determine the major product(s) due to the competing directing effects of the substituents.

Oxidation Reactions of Aromatic Moieties

The aromatic ring of this compound, while generally stable, can undergo oxidation under harsh conditions. The presence of the activating amino and methyl groups can make the ring more susceptible to oxidation compared to unsubstituted benzene. Strong oxidizing agents can lead to ring-opening or the formation of various degradation products.

The methyl group attached to the aromatic ring can also be a site of oxidation. Depending on the oxidizing agent and reaction conditions, the methyl group could potentially be oxidized to a carboxylic acid, forming the corresponding anthranilic acid derivative.

Elucidation of Reaction Mechanisms and Pathways

Understanding the step-by-step process of how this compound participates in chemical reactions is crucial for optimizing reaction conditions and predicting product outcomes. fiveable.me The elucidation of these mechanisms involves a combination of experimental and computational methods.

Experimental techniques for mechanism elucidation include:

Kinetic studies: Measuring reaction rates under different conditions to determine the rate law and identify the rate-determining step.

Isotope labeling studies: Replacing an atom with its isotope to track its position throughout the reaction, providing insight into bond-breaking and bond-forming steps.

Spectroscopic analysis: Identifying and characterizing reaction intermediates and transition states using techniques like NMR, IR, and mass spectrometry.

Computational chemistry plays a vital role in modeling reaction pathways, calculating the energies of intermediates and transition states, and providing a theoretical framework to complement experimental findings. fiveable.me For instance, in the synthesis of hydrazone derivatives, computational models can help to understand the stability of different tautomeric and isomeric forms. dergipark.org.tr Similarly, for electrophilic aromatic substitution, computational studies can predict the relative energies of the possible carbocation intermediates, thus helping to rationalize the observed regioselectivity.

Structural Modification and Derivative Research Involving 1 3 Amino 2 Methylphenyl Ethanone

Design Principles for Novel Derivatives and Analogues

The design of new molecules based on the 1-(3-Amino-2-methylphenyl)ethanone framework is primarily driven by the principles of medicinal chemistry, where the goal is to develop compounds with specific biological activities. A key strategy involves the application of pharmacophore modeling, which identifies the essential three-dimensional arrangement of molecular features necessary for biological activity. nih.gov By understanding the pharmacophore of a target receptor or enzyme, chemists can design derivatives of this compound that mimic this arrangement, thereby increasing the likelihood of desired biological interactions.

Another important design principle is the concept of bioisosterism, where a functional group on the parent molecule is replaced by another group with similar physical or chemical properties. This can lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles. For instance, the amino and acetyl groups of this compound can be modified or used as handles to introduce new functionalities.

Furthermore, the synthesis of derivatives often focuses on the incorporation of the this compound backbone into known pharmacologically active heterocyclic systems. The rationale is that the combination of the parent scaffold with a proven heterocyclic core can result in hybrid molecules with unique and potentially synergistic biological effects. This approach has been widely used in the development of new therapeutic agents.

Synthesis of Substituted Phenyl Rings

The phenyl ring of this compound is amenable to further substitution through electrophilic aromatic substitution (SEAr) reactions. masterorganicchemistry.comtotal-synthesis.commasterorganicchemistry.comlibretexts.org The existing substituents—the amino (-NH₂), methyl (-CH₃), and acetyl (-COCH₃) groups—play a crucial role in determining the position of incoming electrophiles.

The amino group is a strong activating group and an ortho-, para-director. The methyl group is a weak activating group and also an ortho-, para-director. Conversely, the acetyl group is a deactivating group and a meta-director. The interplay of these directing effects governs the regioselectivity of substitution reactions.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:

Halogenation: The introduction of halogen atoms (e.g., bromine or chlorine) onto the aromatic ring, typically using a Lewis acid catalyst. youtube.com

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

The precise location of the new substituent would depend on the reaction conditions and the combined directing influence of the existing groups.

Heterocyclic Ring Formation Utilizing the Compound Backbone or its Analogues

The functional groups of this compound serve as key synthons for the construction of various heterocyclic rings.

Pyrimidine (B1678525) Derivatives Synthesis

Pyrimidine derivatives can be synthesized from this compound through a multi-step process. A common approach involves the initial conversion of the acetophenone (B1666503) moiety into a chalcone (B49325). This can be achieved via a Claisen-Schmidt condensation with an appropriate aldehyde. The resulting chalcone, a 1,3-dicarbonyl equivalent, can then undergo a cyclocondensation reaction with a suitable N-C-N fragment, such as guanidine (B92328) hydrochloride, in the presence of a base to form the pyrimidine ring. nih.govnih.govyoutube.com This method allows for the synthesis of a variety of substituted pyrimidines. nih.govthieme-connect.de

| Precursor | Reagents | Resulting Heterocycle | Reference(s) |

| Chalcone derived from this compound | Guanidine hydrochloride, NaOH | Substituted Pyrimidine | nih.gov |

| 1,3-Dicarbonyl compound | Amidine or Guanidine | Pyrimidine derivative | youtube.com |

Triazole and Oxadiazole Derivatives Synthesis

The amino group of this compound is a key functional handle for the synthesis of triazole and oxadiazole derivatives.

Triazoles: 1,2,3-triazoles can be synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. wikipedia.org The amino group of this compound can be converted to an azide group (-N₃) through diazotization followed by reaction with sodium azide. The resulting aryl azide can then be reacted with a variety of alkynes in the presence of a copper(I) catalyst (CuAAC) or a ruthenium catalyst (RuAAC) to yield the corresponding 1,2,3-triazole derivative. wikipedia.org

Oxadiazoles: 1,3,4-oxadiazoles are commonly synthesized from acid hydrazides. The amino group of the parent compound can be acylated and then converted to the corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate. This acid hydrazide can then be cyclized with various reagents, such as orthoesters or carboxylic acid chlorides, to form the 1,3,4-oxadiazole (B1194373) ring.

| Starting Moiety | Key Intermediate | Reagents for Cyclization | Resulting Heterocycle |

| Amino group | Aryl azide | Alkyne, Cu(I) or Ru catalyst | 1,2,3-Triazole |

| Amino group | Acid hydrazide | Orthoester, Carboxylic acid chloride | 1,3,4-Oxadiazole |

Pyrrole (B145914) Derivatives Synthesis

The synthesis of pyrrole derivatives from this compound can be envisioned through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgrgmcet.edu.inalfa-chemistry.com Since this compound is not a 1,4-dicarbonyl compound, it must first be converted into a suitable precursor.

A potential synthetic route would involve the α-halogenation of the acetyl group to form a phenacyl halide. This intermediate could then be used to alkylate a β-ketoester. Subsequent hydrolysis and decarboxylation would yield the required 1,4-dicarbonyl compound, which can then undergo the Paal-Knorr cyclization with an amine to form the substituted pyrrole ring. organic-chemistry.orgrgmcet.edu.inalfa-chemistry.comorganic-chemistry.org

| Synthetic Strategy | Key Intermediate | Reaction | Resulting Heterocycle |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Condensation with an amine | Substituted Pyrrole |

Applications in Advanced Organic Synthesis Research

Utilization as a Key Precursor for Complex Organic Molecules

The inherent reactivity of 1-(3-Amino-2-methylphenyl)ethanone makes it a fundamental starting material for the synthesis of a variety of complex organic molecules. researchgate.netbldpharm.com Its utility stems from the presence of the amino and keto groups, which can participate in a wide array of chemical reactions. These reactions include, but are not limited to, condensation, cyclization, and substitution reactions, enabling the construction of intricate molecular frameworks.

One of the notable applications of this compound is in the synthesis of quinoline (B57606) derivatives. researchgate.net Quinolines are a class of heterocyclic aromatic compounds with a double-ring structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.net These compounds are of significant interest due to their presence in numerous natural products and their wide-ranging biological activities. The synthesis of quinolines from this compound often involves a condensation reaction with a suitable carbonyl compound, followed by cyclization. For instance, it can be reacted with active methylene (B1212753) compounds in the presence of a catalyst, such as iron(III) chloride, to yield substituted quinolines. researchgate.net This straightforward approach provides an efficient route to these important heterocyclic systems.

The versatility of this compound as a precursor is further highlighted by its use in the construction of other complex molecules beyond simple quinolines. The strategic placement of the amino and methyl groups on the phenyl ring allows for regioselective reactions, providing control over the final product's structure. This level of control is crucial in multi-step syntheses where the precise arrangement of atoms is paramount.

Role in the Synthesis of Diverse Heterocyclic Compound Libraries

The ability to generate a wide variety of structurally distinct molecules from a common starting material is a cornerstone of modern drug discovery and materials science. This compound is an exemplary building block in this regard, facilitating the synthesis of diverse libraries of heterocyclic compounds. researchgate.netinnospk.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry due to their prevalence in biologically active molecules.

The reactivity of the amino and ketone functionalities of this compound allows for its participation in various multi-component reactions. These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, are highly efficient for generating molecular diversity. By systematically varying the other components in these reactions, a large number of different heterocyclic compounds can be synthesized from this single precursor.

A prominent example is the synthesis of quinazolinone derivatives. mdpi.com Quinazolinones are another class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis can be achieved through a tandem microwave-assisted green process, starting from the corresponding benzoxazinones, which can be derived from anthranilic acids. mdpi.com This highlights the efficiency and environmental friendliness of modern synthetic methods utilizing this precursor.

Furthermore, this compound and its derivatives are used in the synthesis of other important heterocyclic systems. For example, it can be a starting material for creating pyrimidine (B1678525) and pyridine derivatives. researchgate.net The ability to access such a wide range of heterocyclic scaffolds from a single, readily available precursor underscores the importance of this compound in diversity-oriented synthesis. mdpi.com

Contribution to Materials Science Research, exemplified by Dye Synthesis

The applications of this compound extend beyond the realm of medicinal chemistry into materials science. Its structural features make it a suitable precursor for the synthesis of organic dyes and other functional materials. The aromatic nature of the compound, coupled with the potential for extending conjugation through chemical reactions, is a key factor in this regard.

While specific examples of dye synthesis directly from this compound are not extensively detailed in the provided search results, the general principles of dye chemistry suggest its potential utility. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, which are a large and important class of colored compounds. The ketone group can also be a site for condensation reactions to create larger conjugated systems, which are often colored.

The broader context of using similar aminoacetophenones in materials science is well-established. For instance, related compounds are used in the synthesis of benzothiazine derivatives, which can have applications as ligands in coordination chemistry and may exhibit interesting optical properties. indexcopernicus.com The synthesis of such compounds often involves the condensation of an aminothiophenol with a β-dicarbonyl compound. indexcopernicus.com The structural similarity of this compound to the precursors used in these syntheses suggests its potential for creating novel materials with tailored electronic and optical properties.

Development of Novel Synthetic Building Blocks and Scaffolds

In addition to its direct use in the synthesis of complex molecules, this compound also serves as a platform for the development of new and more elaborate synthetic building blocks and scaffolds. researchgate.netbldpharm.com By chemically modifying the functional groups of this primary precursor, chemists can create a second generation of building blocks with unique reactivity and structural features.

This process of "scaffold decoration" is a powerful strategy in organic synthesis. For example, the amino group of this compound can be acylated, alkylated, or converted into other functional groups. The ketone can be reduced to an alcohol, converted to an alkene, or used in a variety of carbon-carbon bond-forming reactions. Each of these modifications generates a new building block that can then be used in subsequent synthetic steps.

Future Directions and Emerging Research Avenues for 1 3 Amino 2 Methylphenyl Ethanone

Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly integral to modern organic synthesis. rsc.org For 1-(3-Amino-2-methylphenyl)ethanone, this involves reimagining its synthesis from its precursors, such as 1-(2-methyl-3-nitrophenyl)ethanone.

Catalytic Reduction: A primary green approach targets the reduction of the nitro group in the precursor. Traditional methods often use stoichiometric metal reagents that generate significant waste. Emerging research focuses on catalytic systems that are more efficient and environmentally benign.

Catalytic Transfer Hydrogenation: This method uses hydrogen donors like sodium hypophosphite in the presence of a catalyst, such as Palladium on carbon (Pd/C), often in greener solvents like water or 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.org This avoids the need for high-pressure hydrogen gas. Research has demonstrated efficient reduction of various nitro compounds using this technique, which could be directly applicable to the synthesis of this compound. rsc.org

Flow Chemistry: Performing the reduction in a continuous flow reactor offers superior control over reaction temperature and time, enhancing safety and yield. youtube.comyoutube.com Continuous flow nitration followed by reduction has been successfully demonstrated for acetophenone (B1666503), suggesting a viable green route for the synthesis of aminoacetophenones. google.comresearchgate.net This approach minimizes reaction volumes and improves heat transfer, which is critical for exothermic reactions like nitration. google.com

Alternative Solvents and Catalysts: The use of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) is a major concern. rsc.org Research into biodegradable and less toxic alternatives, such as propylene (B89431) carbonate, has shown promise in peptide synthesis and could be adapted for reactions involving this compound. rsc.org Furthermore, developing catalysts from earth-abundant, non-noble metals like nickel or copper is a key goal to improve the sustainability of these transformations. nih.govgrensregio.eu

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

|---|---|---|

| Catalysis | Using catalytic Pd/C or other metal catalysts for the reduction of 1-(2-methyl-3-nitrophenyl)ethanone. rsc.org | Reduced waste, higher atom economy, reusable catalysts. |

| Safer Solvents | Replacing traditional solvents like DMF with greener alternatives such as 2-MeTHF or propylene carbonate. rsc.orgrsc.org | Reduced toxicity and environmental impact. |

| Process Intensification | Employing continuous flow reactors for the nitration and subsequent reduction steps. youtube.comgoogle.com | Improved safety, better process control, higher throughput. |

High-Throughput Screening Methodologies for Derivative Discovery

High-throughput screening (HTS) and high-throughput experimentation (HTE) are revolutionary approaches in chemical research, enabling the rapid synthesis and testing of thousands of compounds. researchgate.net For this compound, which serves as a scaffold, these methodologies can accelerate the discovery of new derivatives with desired properties.

Automated synthesis platforms can perform numerous reactions in parallel, using robotic systems to dispense reagents, control reaction conditions, and purify products. nih.govchemspeed.comsigmaaldrich.com This allows for the rapid creation of a library of derivatives by, for example, reacting the amino group of this compound with a diverse set of carboxylic acids to form a large amide library.

| Automated Platform/Technique | Description | Relevance to Derivative Discovery |

|---|---|---|

| Parallel Synthesizers | Robotic systems that perform multiple reactions simultaneously in well-plates or arrays of reactors. chemspeed.com | Rapidly generates libraries of amides, ureas, or sulfonamides from the amine functional group of the title compound. |

| Flow Chemistry Systems | Automated flow reactors can quickly vary reactants and conditions to optimize reactions and synthesize a series of compounds. youtube.com | Efficiently explores reaction space for derivatization and identifies optimal synthesis conditions for new analogues. |

| High-Throughput Purification | Automated preparative HPLC or supercritical fluid chromatography (SFC) systems for purifying large compound libraries. | Enables the isolation of pure derivatives for subsequent biological or material screening. |

By integrating HTS with biological or material assays, researchers can quickly identify "hit" compounds from these libraries, significantly shortening the timeline for drug discovery or materials development. researchgate.net

Advanced Characterization Techniques in Research

While standard techniques like 1D NMR and mass spectrometry are routine, advanced analytical methods provide deeper structural and conformational insights, which are crucial for understanding the properties of complex molecules like this compound and its derivatives.

The substitution pattern on the aromatic ring can lead to complex NMR spectra. Advanced 2D NMR techniques are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with directly attached carbon atoms, confirming C-H bonds. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular structure, confirming the relative positions of the acetyl, methyl, and amino groups. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space correlations between protons, providing information about the preferred conformation of the molecule, for instance, the orientation of the acetyl group relative to the methyl group.

For chiral derivatives of this compound, specialized NMR techniques using chiral solvating agents or Circular Dichroism (CD) spectroscopy can be used to determine enantiomeric purity and absolute stereochemistry. In cases of rotational isomerism (rotamers), which can occur in substituted aryl amides, variable temperature (VT) NMR studies can be used to study the dynamics of interconversion. nih.gov

| Technique | Information Gained | Application to this compound |

|---|---|---|

| HMBC | Long-range (2-3 bond) H-C correlations. ipb.pt | Unambiguously confirms the connectivity and substitution pattern on the phenyl ring. |

| HSQC | Direct (1-bond) H-C correlations. ipb.pt | Assigns protonated carbons in the molecule. |

| VT-NMR | Changes in spectra with temperature. nih.gov | Studies dynamic processes like rotational barriers in amide derivatives. |

Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthesis Pathways

Machine learning (ML) and artificial intelligence (AI) are transforming chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal synthetic routes. researchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns that are not obvious to human chemists. mit.edu

Reactivity Prediction: For this compound, ML models could predict the likelihood of success and the expected yield for a proposed reaction. For instance, in a Suzuki coupling reaction to modify the aromatic ring, an ML model could predict which catalyst and ligand combination would be most effective based on the specific electronic and steric properties of the substituted phenyl ring. nih.gov Such models are trained on large reaction databases and can significantly reduce the amount of trial-and-error experimentation required. cmu.edu

Q & A

Q. What advanced spectroscopic techniques resolve structural ambiguities in substituted ethanones?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.